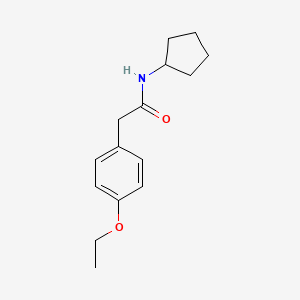

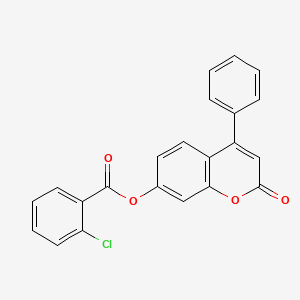

N-cyclopentyl-2-(4-ethoxyphenyl)acetamide

Overview

Description

N-cyclopentyl-2-(4-ethoxyphenyl)acetamide, also known as Pregabalin, is a medication used to treat neuropathic pain, epilepsy, and generalized anxiety disorder. It was developed in the 1990s as a successor to Gabapentin, another medication used to treat similar conditions. Pregabalin works by binding to a specific type of calcium channel in the brain and nervous system, which reduces the release of certain neurotransmitters that are involved in pain and anxiety.

Scientific Research Applications

Chemoselective Acetylation

Chemoselective acetylation of amino groups in specific compounds, such as 2-aminophenol to N-(2-hydroxyphenyl)acetamide, demonstrates the utility of acetamide derivatives in synthesizing intermediates for antimalarial drugs. This process employs catalysts like Novozym 435 and explores various acyl donors, emphasizing the synthetic versatility and potential pharmaceutical applications of acetamide compounds (Magadum & Yadav, 2018).

Bioactive Metabolite Formation

Acetaminophen (paracetamol) is metabolized to form bioactive N-acylphenolamine AM404, illustrating the pharmacological relevance of acetamide derivatives in modulating pain and thermoregulatory pathways through the endogenous cannabinoid and TRPV1 systems. This highlights the role of acetamide compounds in drug metabolism and their effects on pain and fever regulation (Högestätt et al., 2005).

Pharmacological Activities of Derivatives

Research on the synthesis and pharmacological assessment of novel acetamide derivatives, such as N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, has shown potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These studies indicate the broad therapeutic potential of acetamide derivatives in developing new treatments for various conditions (Rani et al., 2016).

Protein Tyrosine Phosphatase 1B Inhibition

Acetamide derivatives have been designed and synthesized for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), demonstrating their potential in antidiabetic therapy. This suggests the applicability of acetamide compounds in addressing diabetes and related metabolic disorders (Saxena et al., 2009).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

It is structurally similar to acetamide and phenacetin , which are known to interact with various proteins and enzymes in the body

Mode of Action

Based on its structural similarity to phenacetin , it may exert its effects by acting on the sensory tracts of the spinal cord. Additionally, it may have a depressant action on the heart, where it acts as a negative inotrope . More research is required to confirm these hypotheses and to fully understand the compound’s mode of action.

Biochemical Pathways

Given its structural similarity to phenacetin , it may affect similar biochemical pathways. Phenacetin is known to act as an antipyretic, acting on the brain to decrease the temperature set point

Result of Action

Based on its structural similarity to phenacetin , it may have analgesic and antipyretic effects. More research is needed to confirm these effects and to understand the compound’s overall impact on the body.

Properties

IUPAC Name |

N-cyclopentyl-2-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-2-18-14-9-7-12(8-10-14)11-15(17)16-13-5-3-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTUWILORUKEDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[({3-[(cyclopropylamino)carbonyl]-2-thienyl}amino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4622467.png)

![1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol](/img/structure/B4622475.png)

![(2-bromo-6-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amine](/img/structure/B4622477.png)

![2-[(4-allyl-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4622503.png)

![1-(4-{4-[(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4622524.png)

![N~1~-[2-(dimethylamino)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4622525.png)

![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl phenylacetate](/img/structure/B4622554.png)

![3-[(2-ethyl-1-piperidinyl)carbonyl]-2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4622562.png)